Welcome to the BenchChem Online Store!
molecular formula C11H13BrO B7841540 1-(2-Bromoethoxy)-2-(prop-2-en-1-yl)benzene

1-(2-Bromoethoxy)-2-(prop-2-en-1-yl)benzene

Cat. No. B7841540
M. Wt: 241.12 g/mol
InChI Key: WAIBTUCLMZSEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04027028

Procedure details

Using the procedure described in Example I step A and starting from 43.5 g o-allylphenol and 140 g dibromoethane, 35 g of crude product are produced which after distillation under reduced pressure give 14 g of pure compound. The latter boils at 150°-154° under 18-20 mm Hg.
Quantity
43.5 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
35 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])[CH:2]=[CH2:3].[Br:11][CH:12](Br)[CH3:13]>>[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:10][CH2:13][CH2:12][Br:11])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
43.5 g
Type
reactant
Smiles
C(C=C)C1=C(C=CC=C1)O
Step Two
Name
Quantity
140 g
Type
reactant
Smiles
BrC(C)Br
Step Three
Name
crude product
Quantity
35 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are produced which
DISTILLATION
Type
DISTILLATION
Details
after distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1=C(OCCBr)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 17.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.